4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride
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Overview
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit promising anticancer activity . They are also known to act against Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
It is known that oxadiazoles can interact with their targets through the nitrogen atom . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological activity.
Biochemical Pathways
Oxadiazoles have been reported to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the piperidine moiety could potentially influence the compound’s bioavailability, as piperidine derivatives are known to display various pharmacological properties .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit promising anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of specific reagents such as EDC·HCl and sodium acetate, and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .
Scientific Research Applications
4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure and also exhibits diverse biological activities.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and are known for their wide range of biological activities.
Uniqueness
4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride is unique due to its specific structure, which combines the oxadiazole ring with a piperidine moiety.
Properties
IUPAC Name |
5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLPJCFHFDCQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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